Cas no 1256360-36-7 (4-Amino-3-(trifluoromethoxy)phenylboronic Acid Pinacol Ester)
4-Amino-3-(trifluoromethoxy)phenylboronic Acid Pinacol Ester Chemical and Physical Properties
Names and Identifiers
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- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)aniline
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)aniline
- 4-Amino-3-(trifluoromethoxy)phenylboronic acid pinacol ester
- 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-2-(TRIFLUOROMETHOXY)-BENZENAMINE
- B-2780
- X0473
- 4-Amino-3-(trifluoromethoxy)phenylboronic Acid Pinacol Ester
-
- MDL: MFCD16996388
- Inchi: InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)8-5-6-9(18)10(7-8)19-13(15,16)17/h5-7H,18H2,1-4H3
- InChI Key: FCHSZRYGYSELEY-UHFFFAOYSA-N
- SMILES: CC1(C)C(C)(C)OB(C2=CC(=C(C=C2)N)OC(F)(F)F)O1
Computed Properties
- Exact Mass: 303.12500
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 53.71000
- LogP: 3.04780
4-Amino-3-(trifluoromethoxy)phenylboronic Acid Pinacol Ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Amino-3-(trifluoromethoxy)phenylboronic Acid Pinacol Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A631175-25mg |
4-Amino-3-(trifluoromethoxy)phenylboronic Acid Pinacol Ester |
1256360-36-7 | 25mg |
$ 75.00 | 2023-04-19 | ||
| TRC | A631175-50mg |
4-Amino-3-(trifluoromethoxy)phenylboronic Acid Pinacol Ester |
1256360-36-7 | 50mg |
$ 110.00 | 2023-04-19 | ||
| TRC | A631175-100mg |
4-Amino-3-(trifluoromethoxy)phenylboronic Acid Pinacol Ester |
1256360-36-7 | 100mg |
$ 167.00 | 2023-04-19 | ||
| TRC | A631175-250mg |
4-Amino-3-(trifluoromethoxy)phenylboronic Acid Pinacol Ester |
1256360-36-7 | 250mg |
$ 293.00 | 2023-04-19 | ||
| Chemenu | CM206758-250mg |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)aniline |
1256360-36-7 | 95% | 250mg |
$160 | 2023-02-03 | |
| Chemenu | CM206758-1g |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethoxy)aniline |
1256360-36-7 | 95% | 1g |
$354 | 2023-02-03 | |
| abcr | AB311529-250 mg |
4-Amino-3-(trifluoromethoxy)phenylboronic acid, pinacol ester, 96%; . |
1256360-36-7 | 96% | 250mg |
€297.00 | 2023-04-26 | |
| abcr | AB311529-1 g |
4-Amino-3-(trifluoromethoxy)phenylboronic acid, pinacol ester, 96%; . |
1256360-36-7 | 96% | 1g |
€603.00 | 2023-04-26 | |
| eNovation Chemicals LLC | Y1001098-5g |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)aniline |
1256360-36-7 | 95% | 5g |
$1500 | 2024-08-02 | |
| abcr | AB311529-250mg |
4-Amino-3-(trifluoromethoxy)phenylboronic acid, pinacol ester, 96%; . |
1256360-36-7 | 96% | 250mg |
€261.90 | 2025-03-19 |
4-Amino-3-(trifluoromethoxy)phenylboronic Acid Pinacol Ester Suppliers
4-Amino-3-(trifluoromethoxy)phenylboronic Acid Pinacol Ester Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 4-Amino-3-(trifluoromethoxy)phenylboronic Acid Pinacol Ester
4-Amino-3-(trifluoromethoxy)phenylboronic Acid Pinacol Ester (CAS No. 1256360-36-7): A Versatile Boronic Acid Derivative for Modern Chemistry
4-Amino-3-(trifluoromethoxy)phenylboronic Acid Pinacol Ester (CAS No. 1256360-36-7) is a highly specialized boronic acid derivative that has gained significant attention in pharmaceutical research, organic synthesis, and material science. This compound, characterized by its unique trifluoromethoxy and amino functional groups, serves as a crucial building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry.
The molecular structure of 4-Amino-3-(trifluoromethoxy)phenylboronic Acid Pinacol Ester features a boronic ester group protected by pinacol, which enhances its stability and handling properties. This protection strategy is particularly valuable in industrial applications where shelf-life and reactivity control are paramount. The trifluoromethoxy moiety contributes to the compound's lipophilicity, making it an attractive candidate for drug discovery programs targeting central nervous system disorders.
Recent advancements in fluorinated compound synthesis have spotlighted derivatives like 4-Amino-3-(trifluoromethoxy)phenylboronic Acid Pinacol Ester due to their unique electronic properties. The CF3O group's strong electron-withdrawing nature influences the compound's reactivity profile, enabling selective transformations that are difficult to achieve with non-fluorinated analogs. Researchers are particularly interested in how this property affects the compound's behavior in palladium-catalyzed coupling reactions, a hot topic in current synthetic methodology development.
In pharmaceutical applications, the amino group present in 4-Amino-3-(trifluoromethoxy)phenylboronic Acid Pinacol Ester serves as a versatile handle for further derivatization. Medicinal chemists frequently exploit this feature to create diverse compound libraries for high-throughput screening. The combination of fluorine substitution and boronic acid functionality makes this compound particularly valuable in the development of protease inhibitors and kinase modulators, two major target classes in contemporary drug discovery.
The growing demand for organoboron compounds in materials science has further expanded the applications of 4-Amino-3-(trifluoromethoxy)phenylboronic Acid Pinacol Ester. Its ability to form stable complexes with diols and other nucleophiles makes it useful in the design of sensors and functional materials. Recent studies have explored its potential in creating novel covalent organic frameworks (COFs), a rapidly developing area in nanotechnology and energy storage solutions.
From a synthetic chemistry perspective, the pinacol ester protection of the boronic acid group in 4-Amino-3-(trifluoromethoxy)phenylboronic Acid Pinacol Ester addresses several practical challenges. This protection strategy minimizes protodeboronation side reactions and improves the compound's stability under various storage conditions. These characteristics are particularly important for researchers working with air-sensitive organoboron reagents, a common concern in modern laboratory settings.
The commercial availability of 4-Amino-3-(trifluoromethoxy)phenylboronic Acid Pinacol Ester has increased significantly in recent years, reflecting its growing importance in chemical research. Suppliers typically offer this compound with high purity levels (>95%) suitable for demanding synthetic applications. Proper storage recommendations include protection from moisture and maintenance at low temperatures to preserve the integrity of both the boronic ester and amino functionalities.
Environmental and safety considerations for handling 4-Amino-3-(trifluoromethoxy)phenylboronic Acid Pinacol Ester follow standard laboratory protocols for organoboron compounds. While not classified as highly hazardous, appropriate personal protective equipment is recommended when working with this material. The compound's stability profile makes it relatively straightforward to handle compared to more reactive boronic acid derivatives, contributing to its popularity in research settings.
Future research directions for 4-Amino-3-(trifluoromethoxy)phenylboronic Acid Pinacol Ester are likely to focus on expanding its utility in bioconjugation chemistry and catalysis. The unique combination of functional groups presents opportunities for developing new synthetic methodologies, particularly in the context of late-stage functionalization strategies that are currently transforming pharmaceutical manufacturing processes. As the demand for fluorinated building blocks continues to grow across multiple industries, the importance of specialized compounds like this is expected to increase correspondingly.
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